molecular formula C8H20ClN3 B3029573 N'-(Ethylcarbonimidoyl)-N,N-dimethyl-1,3-propanediamine hydrochloride CAS No. 7084-11-9

N'-(Ethylcarbonimidoyl)-N,N-dimethyl-1,3-propanediamine hydrochloride

Cat. No. B3029573
CAS RN: 7084-11-9
M. Wt: 193.72 g/mol
InChI Key: PGIBXNLSUXQITJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of reagents that add to carbonyl groups of aldehydes and ketones, leading to various products. For instance, N-Methyl-C-(trichlorotitanio)formimidoyl Chloride is used for homologations of aldehydes and ketones to α-Hydroxycarboxamides, with high yields and without the need for Li-, Mg-, or Zn-derivatives as precursors . This suggests that similar methodologies could potentially be applied to the synthesis of N'-(Ethylcarbonimidoyl)-N,N-dimethyl-1,3-propanediamine hydrochloride, although the specific details would depend on the unique reactivity of the compound .

Molecular Structure Analysis

The molecular structure of copper(II) complexes with N,N'-dimethyl and N,N'-diethyl substituted ligands has been studied, revealing that the configuration of N-alkyl groups can vary depending on the ligand and the metal center's coordination environment . This information is relevant as it highlights the importance of the substituents on the nitrogen atoms and their influence on the overall molecular geometry, which could be extrapolated to the structure of N'-(Ethylcarbonimidoyl)-N,N-dimethyl-1,3-propanediamine hydrochloride.

Chemical Reactions Analysis

The reactivity of diamine compounds can be complex, as demonstrated by the reaction of N,N'-dihydroxy-N,N'-dimethylmethanediamine with phenylboronic acid, which led to an unexpected product . This indicates that the chemical reactions involving N'-(Ethylcarbonimidoyl)-N,N-dimethyl-1,3-propanediamine hydrochloride could also yield surprising results, and careful analysis would be required to understand its reactivity fully.

Physical and Chemical Properties Analysis

The physical and chemical properties of polymerizable amine coinitiators, such as N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine, have been studied in the context of dental restorations . These compounds can serve as both diluents and coinitiators, and their physical and mechanical properties are crucial for their performance. By analogy, the physical and chemical properties of N'-(Ethylcarbonimidoyl)-N,N-dimethyl-1,3-propanediamine hydrochloride would need to be characterized to determine its suitability for specific applications.

Scientific Research Applications

EDC is a water-soluble condensing reagent . It’s generally utilized as a carboxyl activating agent for amide bonding with primary amines . This crosslinker has been used in diverse applications such as:

  • Peptide Synthesis

    • EDC reacts with a carboxyl to form an amine-reactive O-acylisourea, which is used in forming amide bonds in peptide synthesis .
    • The reaction occurs at pH 4.7–6.0 (optimum), then the intermediate reacts with primary amines .
    • The result is a peptide with a neutral amide bond .
  • Immunogen Formation

    • EDC is used to attach haptens to carrier proteins to form immunogens .
    • The hapten-carrier protein conjugates are used to stimulate an immune response in the production of antibodies .
  • Nucleic Acid Labeling

    • EDC has been used for labeling nucleic acids through 5’ phosphate groups .
    • The labeled nucleic acids can be used in various molecular biology applications, such as hybridization experiments .
  • Creating Amine-reactive NHS-esters of Biomolecules

    • EDC is used to create amine-reactive NHS-esters of biomolecules .
    • These NHS-esters can react with amines to form stable amide bonds, useful in protein labeling and crosslinking .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . It should be handled with protective gloves, clothing, and eye/face protection, and used only outdoors or in a well-ventilated area .

properties

CAS RN

7084-11-9

Product Name

N'-(Ethylcarbonimidoyl)-N,N-dimethyl-1,3-propanediamine hydrochloride

Molecular Formula

C8H20ClN3

Molecular Weight

193.72 g/mol

IUPAC Name

N'-[3-(dimethylamino)propyl]propanimidamide;hydrochloride

InChI

InChI=1S/C8H19N3.ClH/c1-4-8(9)10-6-5-7-11(2)3;/h4-7H2,1-3H3,(H2,9,10);1H

InChI Key

PGIBXNLSUXQITJ-UHFFFAOYSA-N

SMILES

CCC(=NCCCN(C)C)N.Cl

Canonical SMILES

CCC(=NCCCN(C)C)N.Cl

Origin of Product

United States

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